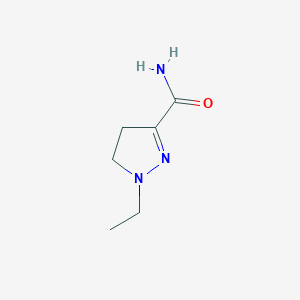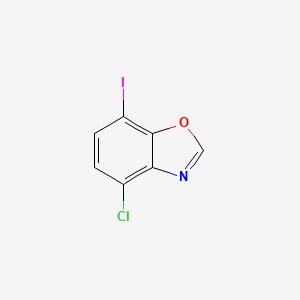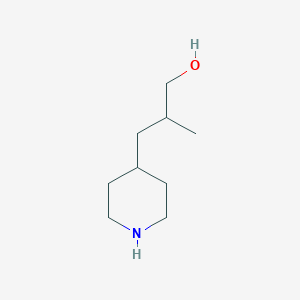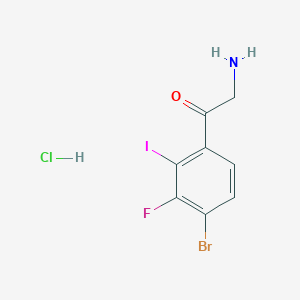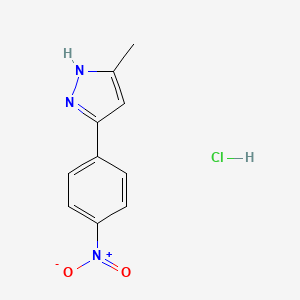
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a methyl group at the 5-position and a nitrophenyl group at the 3-position of the pyrazole ring, with the hydrochloride salt form enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which not only catalyzes the cyclization but also converts the product into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 5-Methyl-3-(4-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Condensation: Hydrazones or oximes.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can interact with the active site of enzymes, while the pyrazole ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylpyrazole: Lacks the methyl group at the 5-position.
5-Methylpyrazole: Lacks the nitrophenyl group at the 3-position.
3-(4-Nitrophenyl)pyrazole: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H10ClN3O2 |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
5-methyl-3-(4-nitrophenyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-7-6-10(12-11-7)8-2-4-9(5-3-8)13(14)15;/h2-6H,1H3,(H,11,12);1H |
InChI-Schlüssel |
NVWDZMCCYMUFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)


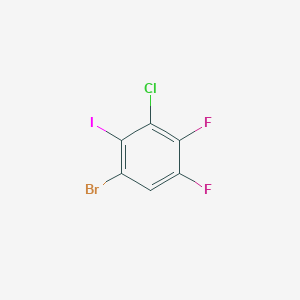
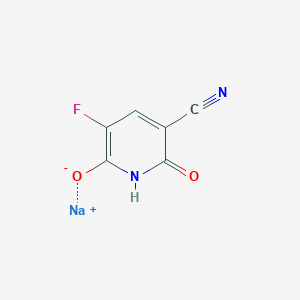
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
